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Introduction to Impilin (IMP-L2) and its Human
Homolog IGFBP7
Impilin, also known as Imaginal morphogenesis protein-Late 2 (Imp-L2), is a secreted protein

first functionally characterized in the fruit fly, Drosophila melanogaster. It acts as a critical

antagonist of the Insulin/IGF signaling (IIS) pathway. Imp-L2 directly binds to Drosophila

insulin-like peptides (Dilps), most notably Dilp2, and inhibits their activity, thereby systemically

dampening insulin signaling.[1][2] This regulatory role is crucial for controlling growth and

metabolism, particularly in response to nutritional availability. Under starvation conditions, Imp-

L2 expression is induced in the fat body (the fly equivalent of the liver and adipose tissue) to

suppress insulin-mediated growth, a mechanism essential for larval survival.[2][3]

The human homolog of Imp-L2 is the Insulin-Like Growth Factor Binding Protein 7 (IGFBP7).[1]

[4] IGFBP7 is a member of the IGFBP superfamily, which modulates the availability and activity

of insulin-like growth factors (IGFs).[5] While it binds to IGFs with a lower affinity than other

IGFBPs, it plays a significant role in regulating cell growth, adhesion, and is implicated in

various physiological and pathological processes, including cancer and acute kidney injury.[5]

[6][7] Given the conserved function, this guide will discuss the expression of both Drosophila

Imp-L2 and its human homolog, IGFBP7.

Tissue Expression Pattern of Impilin/IGFBP7
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The expression of Imp-L2 and IGFBP7 is diverse, reflecting their specialized functions in

different organs and contexts.

Drosophila melanogaster (Imp-L2)
In Drosophila larvae, Imp-L2 has a specific and dynamic expression pattern.

Immunohistochemistry and in situ hybridization have revealed its presence in several key

tissues:

Corpora Cardiaca (CC): Strong expression is observed in the corpora cardiaca, a major

neuroendocrine organ.[3][8]

Median Neurosecretory Cells (m-NSCs): Weak expression is detected in the seven m-NSCs

of the brain, which are also responsible for producing Dilp1, Dilp2, Dilp3, and Dilp5.[3]

Fat Body: Imp-L2 is not typically expressed in the fat body of well-fed larvae. However, its

expression is strongly induced upon starvation to systemically dampen IIS activity.[2][3]

Female Germline: Imp-L2 is expressed in germline cells during oogenesis, where it plays a

role in regulating germline stem cell proliferation and differentiation, thereby enhancing

reproductive activity and extending lifespan.[9]

Specific Neurons: A small subset of neurons in the larval brain shows high insulin signaling

activity that is dependent on the expression of Imp-L2, suggesting it can act as a local

licensing factor for neuronal insulin signaling.[4]

Overexpression of Imp-L2 in specific tissues, such as the larval fat body, leads to a systemic,

non-autonomous reduction in the animal's overall size, highlighting its role as a secreted

inhibitor of growth.[2][3]

Human (IGFBP7)
In humans, IGFBP7 mRNA and protein are expressed in a wide variety of tissues, indicating its

broad physiological importance.
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Tissue/Organ System Expression Level/Details Reference

Gastrointestinal Tract

Expressed in liver, pancreas,

small intestine, and large

intestine. In the liver, activated

stellate cells are major

contributors to its expression.

[6][10]

Cardiovascular System

Highly expressed in vena

cava, saphenous vein,

superficial temporal artery,

descending thoracic aorta,

ascending aorta, and right

coronary artery.

[5]

Nervous System

Expressed in various regions

of the brain, including the

epithelium of the choroid

plexus.

[3][6]

Renal/Urinary System

Expressed in the kidney (renal

medulla, proximal tubule) and

urethra. Strong staining is

seen in the luminal brush-

border region of a subset of

proximal tubule cells.

[5][6][7]

Reproductive System

Detected in the placenta,

prostate, testis, and ovary.

Immunohistochemical studies

show intense staining in

normal prostate tissue.

[6][10]

Endocrine & Immune Expressed in the thymus. [6]
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Other Tissues

Found in the lung, skeletal

muscle, spleen, and

pericardium. It is also

detectable in body fluids like

serum, urine, and

cerebrospinal fluid.

[5][6][10]

The cell-specific expression patterns of IGFBP7 suggest it has specialized functions within

each organ.[10] For instance, its expression is significantly upregulated in tumor-associated

endothelium compared to healthy endothelial cells, making it a potential marker for tumor

vasculature.[6][10]

Signaling Pathways and Experimental Workflows
Imp-L2/IGFBP7 Signaling Pathway
Imp-L2/IGFBP7 primarily functions by antagonizing the Insulin/IGF signaling pathway. It binds

directly to insulin-like peptides (Dilps in Drosophila, IGFs in humans), preventing them from

activating their corresponding receptors on the cell surface. This inhibition blocks the

downstream phosphorylation cascade, which includes key proteins like Akt (Protein Kinase B),

ultimately leading to reduced cell growth, proliferation, and glucose uptake.
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Caption: Imp-L2/IGFBP7 inhibits the Insulin/IGF signaling pathway.

Experimental Workflow: Immunohistochemistry (IHC)
Detecting the tissue-specific expression of proteins like Imp-L2/IGFBP7 is commonly achieved

through immunohistochemistry. This workflow outlines the key steps involved in preparing a

tissue sample and visualizing the protein of interest.
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Caption: Standard workflow for Immunohistochemistry (IHC).

Experimental Protocols
Protocol 1: Immunohistochemistry for IGFBP7 in Human
Tissue
This protocol provides a general framework for detecting IGFBP7 in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 changes, 5 minutes each.
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
Immerse in 95% Ethanol: 2 minutes.
Immerse in 70% Ethanol: 2 minutes.
Rinse thoroughly in distilled water.

2. Antigen Retrieval:

Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
Allow slides to cool in the buffer for 20 minutes at room temperature.
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

3. Blocking and Staining:

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for
10 minutes. Rinse with buffer.
Block non-specific binding by incubating with a blocking serum (e.g., 5% Normal Goat Serum
in TBS) for 1 hour at room temperature.
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Incubate sections with a primary antibody against IGFBP7 (diluted according to
manufacturer's instructions) overnight at 4°C in a humidified chamber.
Wash slides 3 times with TBS.
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room
temperature.
Wash slides 3 times with TBS.
Incubate with an avidin-biotin-enzyme complex (ABC reagent) for 30 minutes.
Wash slides 3 times with TBS.

4. Visualization and Counterstaining:

Apply a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and monitor for color
development (typically a brown precipitate).
Stop the reaction by rinsing with distilled water.
Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei.
"Blue" the Hematoxylin by rinsing in a weak alkaline solution or tap water.
Dehydrate the sections through graded alcohols and clear in xylene.
Mount with a permanent mounting medium and coverslip for microscopic analysis.

Protocol 2: Western Blotting for Imp-L2/IGFBP7
This protocol is used to detect and quantify the presence of Imp-L2 or IGFBP7 in tissue or cell

lysates.

1. Protein Extraction:

Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase
inhibitors on ice.
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
Collect the supernatant and determine the protein concentration using a BCA or Bradford
assay.

2. SDS-PAGE:

Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel
(e.g., 10-12%).
Run the gel at a constant voltage until the dye front reaches the bottom.
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3. Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane using a wet or semi-dry transfer system.
Confirm transfer efficiency by staining the membrane with Ponceau S.

4. Immunodetection:

Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (TBS
with 0.1% Tween-20) for 1 hour at room temperature.
Incubate the membrane with a primary antibody against Imp-L2/IGFBP7 (diluted in blocking
buffer) overnight at 4°C with gentle agitation.
Wash the membrane 3 times for 10 minutes each with TBST.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.
Wash the membrane 3 times for 10 minutes each with TBST.

5. Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
Capture the signal using an imaging system or X-ray film. The intensity of the band
corresponding to Imp-L2/IGFBP7 can be quantified using densitometry software.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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